

Application Notes and Protocols for N-Isovaleroylglycine Analysis in Urine

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Compound of Interest

Compound Name: *N-Isovaleroylglycine*

Cat. No.: *B1141336*

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Introduction

N-Isovaleroylglycine (IVG) is a glycine conjugate of isovaleric acid. Its presence and concentration in urine are significant biomarkers for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway. Accurate and reliable quantification of urinary **N-Isovaleroylglycine** is crucial for clinical diagnosis, dietary management of patients, and for research into inborn errors of metabolism.

These application notes provide detailed protocols for the sample preparation and analysis of **N-Isovaleroylglycine** in human urine using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

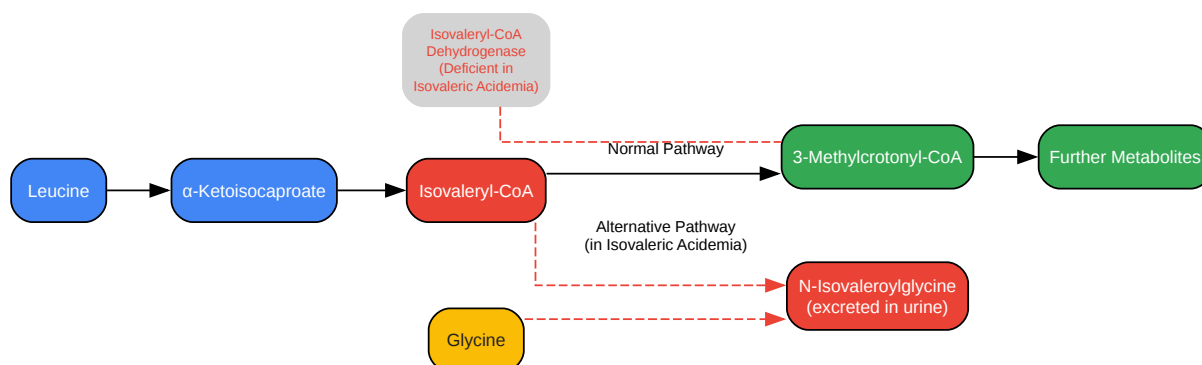
Data Presentation

The following table summarizes the analytical performance characteristics for the determination of **N-Isovaleroylglycine** in urine, compiled from relevant studies.

Parameter	GC-MS Method	UPLC-MS/MS Method
Recovery	91.3%	>90% (typical for acylglycines)
Limit of Detection (LOD)	Not explicitly reported for IVG, but generally in the low ng/mL range for similar compounds.	0.001–0.005 µg/L (for other psychoactive substances in urine)
Limit of Quantification (LOQ)	Not explicitly reported for IVG, but GC-MS methods for other urinary metabolites have shown LOQs in the µmol/L range.	0.005–0.01 µg/L (for other psychoactive substances in urine)
**Linearity (R ²) **	>0.99	>0.99
Intra-day Precision (%RSD)	<20%	<15%
Inter-day Precision (%RSD)	<20%	<15%
Accuracy/Bias (%)	< ± 20%	89.5% to 108.9% (recovery)

Metabolic Pathway of N-Isovaleroylglycine Formation

In a healthy individual, the amino acid leucine is broken down through a series of enzymatic reactions. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase. In individuals with Isovaleric Acidemia, this enzyme is deficient. This deficiency leads to an accumulation of isovaleryl-CoA, which is then alternatively metabolized through conjugation with glycine to form **N-Isovaleroylglycine**, which is subsequently excreted in the urine.



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Caption: Leucine catabolism and the formation of **N-Isovaleroylglycine** in Isovaleric Acidemia.

Experimental Protocols

Protocol 1: GC-MS Analysis of N-Isovaleroylglycine in Urine

This protocol involves liquid-liquid extraction of **N-Isovaleroylglycine** from urine, followed by derivatization to make the analyte volatile for GC-MS analysis.

Materials:

- Urine sample
- Internal Standard (IS): Deuterated **N-Isovaleroylglycine** (e.g., **N-Isovaleroylglycine-d9**)
- Hydrochloric acid (HCl), 6 M
- Sodium chloride (NaCl)
- Ethyl acetate
- Diethyl ether

- Anhydrous sodium sulfate
- Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Centrifuge tubes (15 mL)
- Glass test tubes
- Nitrogen evaporator
- Heating block
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.
 - Transfer 1.0 mL of the supernatant to a 15 mL centrifuge tube.
- Internal Standard Spiking:
 - Add a known amount of the deuterated **N-Isovaleroylglycine** internal standard solution to each urine sample.
- Extraction:
 - Acidify the urine sample to approximately pH 1 by adding 6 M HCl.
 - Add approximately 0.5 g of NaCl to the tube and vortex to dissolve.
 - Add 5 mL of diethyl ether to the tube, cap tightly, and vortex for 2 minutes.

- Centrifuge at 3000 x g for 5 minutes to separate the layers.
 - Carefully transfer the upper organic layer (diethyl ether) to a clean glass test tube.
 - Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
 - Perform a third extraction with 5 mL of ethyl acetate and combine it with the previous ether extracts.
 - Dry the combined organic extract by passing it through a small column of
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